molecular formula C10H12BrNO B13447615 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B13447615
M. Wt: 242.11 g/mol
InChI Key: LNDSCWKUFKXPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

The synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted tetrahydroquinoline derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

7-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h5-6,12H,2-4H2,1H3

InChI Key

LNDSCWKUFKXPFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCCN2)Br

Origin of Product

United States

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